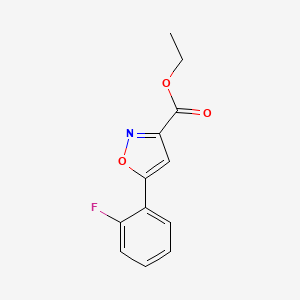

Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate

Description

Table 1: Molecular Identifiers and Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C12H10FNO3 |

| Molecular Weight | 235.21 g/mol |

| SMILES | CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2F |

| InChI | InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |

| InChIKey | SHERLKSMCKYROV-UHFFFAOYSA-N |

The SMILES string encodes the connectivity of atoms: the isoxazole ring (N-O-C-C-C) with substituents at positions 3 (ester) and 5 (2-fluorophenyl). The InChIKey provides a unique identifier for database retrieval and computational analysis.

The 2D structural depiction (Figure 1) highlights the planar isoxazole core, while 3D conformer models reveal minor torsional strain due to steric interactions between the ester and fluorophenyl groups.

Isomeric Considerations and Stereochemical Analysis

Positional Isomerism

The compound exhibits potential positional isomerism depending on the substitution pattern of the isoxazole ring. For example:

- Ethyl 4-(2-fluorophenyl)isoxazole-3-carboxylate : Fluorophenyl group at position 4 instead of 5.

- Ethyl 5-(3-fluorophenyl)isoxazole-3-carboxylate : Fluorine at the meta position of the phenyl ring.

Such isomers are distinguished by spectral techniques (e.g., nuclear magnetic resonance spectroscopy) and computational modeling. A related compound, ethyl 5-(2-chloro-6-fluorophenyl)isoxazole-3-carboxylate (C12H9ClFNO3), demonstrates how halogen substitution patterns alter physicochemical properties.

Stereochemical Analysis

The compound lacks chiral centers due to the planar geometry of the isoxazole ring and the absence of tetrahedral stereogenic atoms. The ester group (-COOCH2CH3) and fluorophenyl substituent lie in the same plane as the heterocycle, precluding geometric (cis-trans) isomerism. However, rotational barriers around the C5-C(phenyl) bond may lead to conformational isomers, though these are not isolable at standard temperatures.

Tautomerism and Electronic Effects

Unlike isoxazolones (which exhibit keto-enol tautomerism), the ester functionality in this compound stabilizes the 3-carboxylate form, preventing tautomeric shifts. The electron-withdrawing fluorine atom on the phenyl ring further polarizes the isoxazole system, enhancing its resonance stability.

Properties

IUPAC Name |

ethyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHERLKSMCKYROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition-Based Synthetic Routes

1,3-Dipolar Cycloaddition with Nitrile Oxides

The 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes represents one of the most direct and efficient routes for synthesizing 3,5-disubstituted isoxazoles. For ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate, this approach typically involves the reaction of an ethoxycarbonyl nitrile oxide with 2-fluorophenylacetylene.

Ethyl Cyanoformate N-oxide Approach

In this method, ethyl 2-chloro-2-(hydroxyimino)acetate serves as the nitrile oxide precursor, which reacts with 2-fluorophenylacetylene under basic conditions:

Reaction Procedure:

- To a solution of 2-fluorophenylacetylene (1.1 equiv.) in diethyl ether (10 mL/mmol) at 0°C, triethylamine (1.5 equiv.) is added.

- A solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv.) in diethyl ether is added dropwise over 30 minutes.

- The reaction mixture is warmed to room temperature and stirred for 4-6 hours.

- After filtration to remove triethylamine hydrochloride, the filtrate is concentrated and purified by column chromatography.

This method typically yields the desired product in 70-85% yield, with high regioselectivity favoring the 3,5-disubstituted isoxazole over the 3,4-disubstituted isomer.

Halogenoxime-Based Cycloaddition

An alternative approach involves the metal-free [3+2] cycloaddition of halogenoximes with alkenes. For the synthesis of this compound, this would involve:

Reaction Procedure:

- Preparation of a suitable chloroxime (typically from ethyl 2-hydroxyimino-acetate and N-chlorosuccinimide).

- Reaction with a 2-fluorophenyl-substituted alkene in the presence of sodium bicarbonate in ethyl acetate.

- The reaction proceeds at room temperature for 12-24 hours.

This method has been successfully applied to various 5-substituted isoxazoles with yields ranging from 60-75%. The regioselectivity of this approach has been confirmed through X-ray crystallography of analogous compounds, showing exclusive formation of the 3,5-disubstituted isoxazole.

β-Diketone Approach

The synthesis from β-diketone derivatives offers another efficient route to the target compound. This approach involves the reaction of ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate with hydroxylamine hydrochloride.

Reaction Scheme:

- Preparation of ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate:

- Reaction of 2-fluoroacetophenone with diethyl oxalate in the presence of a strong base

- Cyclization with hydroxylamine:

- Treatment with hydroxylamine hydrochloride in ethanol under reflux conditions

- Typically requires 3-4 hours for completion

This method is analogous to that reported for the preparation of ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate, which gave a 57% yield. The approach is particularly valuable because it uses relatively inexpensive starting materials and straightforward reaction conditions.

Table 1 summarizes the key reaction parameters for this approach:

| Parameter | Condition |

|---|---|

| Base for β-diketone formation | Sodium hydride or sodium ethoxide |

| Molar ratio (acetophenone:oxalate) | 1:1.5 |

| Temperature for cyclization | Reflux (78°C) |

| Reaction time | 3-4 hours |

| Typical yield | 55-70% |

Modern Synthetic Approaches

Copper-Catalyzed Click Chemistry

Copper-catalyzed click chemistry provides an efficient route to isoxazole derivatives with high regioselectivity. This approach can be adapted for the synthesis of this compound through the following steps:

Reaction Procedure:

- Preparation of 2-fluorobenzaldehyde oxime:

- Condensation of 2-fluorobenzaldehyde with hydroxylamine hydrochloride

- Typically performed in ethanol/water with sodium hydroxide

Conversion to hydroxamoyl chloride:

- Treatment of the oxime with N-chlorosuccinimide in DMF

- Exothermic reaction requiring careful temperature control

Copper-catalyzed cycloaddition:

- Reaction of the hydroxamoyl chloride with ethyl propiolate

- Catalyzed by copper(I) iodide (10 mol%) with triethylamine in toluene

- Room temperature, 17-24 hours

This method has been successfully applied to synthesize various isoxazole derivatives with yields ranging from 60-80%. The copper catalyst ensures high regioselectivity by coordinating with the alkyne and directing the cycloaddition.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cycloaddition reactions for isoxazole synthesis, reducing reaction times from hours to minutes while maintaining or improving yields.

Reaction Procedure:

- A mixture of ethyl 2-chloro-2-(hydroxyimino)acetate and 2-fluorophenylacetylene in a suitable solvent (typically acetonitrile or DMF) is placed in a microwave reactor.

- A base such as potassium carbonate or triethylamine is added.

- The mixture is irradiated at 100-120°C for 10-20 minutes.

- After cooling, the product is isolated by standard work-up procedures.

Microwave-assisted synthesis typically yields the desired product in 75-90% yield, with the added advantage of significantly reduced reaction times compared to conventional heating. This approach is particularly valuable for laboratory-scale synthesis and compound library generation.

Mechanochemical Synthesis

Mechanochemistry offers a solvent-free approach to isoxazole synthesis, as demonstrated by CuO nanoparticles catalyzed intermolecular dehydrohalogenative annulation. This eco-friendly method can be adapted for the synthesis of this compound.

Reaction Procedure:

- β-vinyl halides containing the 2-fluorophenyl group and α-nitrocarbonyls are ground together in a ball mill.

- CuO nanoparticles (<50 nm) and DABCO (1,4-diazabicyclo[2.2.2]octane) serve as catalysts.

- Grinding at 25-30 Hz for 30-60 minutes facilitates the reaction.

- The product is isolated by simple extraction with a suitable solvent.

This approach offers several advantages:

- Elimination of solvents during the reaction phase

- Short reaction times (minutes instead of hours)

- Reduced waste generation

- Energy-efficient process

Ionic Liquid-Supported Synthesis

The use of ionic liquids as soluble supports provides another innovative approach for the regioselective synthesis of isoxazole derivatives. For this compound, this would involve:

Reaction Procedure:

- Preparation of an ionic liquid-supported vinyl ether derivative

- Cycloaddition with ethyl cyanoformate N-oxide

- Cleavage from the ionic liquid support under mild acidic conditions

This method offers the advantages of high regioselectivity, simplified product isolation through phase separation, and the possibility of recycling the ionic liquid support.

Comparative Analysis of Preparation Methods

Table 2 provides a comparative analysis of the various preparation methods for this compound and structurally similar compounds.

Factors Affecting Reaction Efficiency and Product Quality

Regioselectivity Considerations

The regioselectivity of the cycloaddition reactions is a critical factor in the synthesis of this compound. The regioselectivity is primarily governed by:

Electronic factors: The electron distribution in the dipolarophile (alkyne or alkene) and the nitrile oxide influences the orientation of the cycloaddition.

Steric effects: The ortho-fluorine in the 2-fluorophenyl group creates steric hindrance that can influence the approach of the reacting partners.

Reaction conditions: The choice of solvent, temperature, and catalyst can significantly affect the regioselectivity of the cycloaddition.

Studies on similar systems have shown that cycloadditions involving ethyl cyanoformate N-oxide and arylacetylenes generally proceed with high regioselectivity to give the 3,5-disubstituted isoxazole as the major product. This regioselectivity has been confirmed through X-ray crystallography of analogous compounds.

Optimization of Reaction Parameters

For optimal yields and purity of this compound, several reaction parameters require careful control:

Temperature control:

- For nitrile oxide generation: Generally maintained at 0-5°C to prevent side reactions

- For cycloaddition: Room temperature to reflux, depending on the method

Concentration effects:

- Dilute conditions (0.1-0.2 M) typically favor cycloaddition over nitrile oxide dimerization

- Higher concentrations may lead to increased formation of furoxan by-products

Base selection:

- Triethylamine is commonly used for nitrile oxide generation

- Sodium bicarbonate serves as a milder alternative with reduced side reactions

- Potassium carbonate is preferred in microwave-assisted methods

Reaction time optimization:

- Conventional heating: 4-24 hours, depending on the method

- Microwave irradiation: 10-20 minutes

- Mechanochemical approach: 30-60 minutes

Table 3 summarizes the optimized reaction parameters for the nitrile oxide-alkyne cycloaddition approach:

| Parameter | Optimal Condition | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Temperature | 0°C for nitrile oxide generation, RT for cycloaddition | Higher temperatures reduce yield due to side reactions | Lower temperatures improve purity |

| Concentration | 0.1-0.2 M | Dilute conditions favor desired product | Fewer impurities at lower concentrations |

| Base | Triethylamine (1.5 equiv.) | Excess base improves conversion | Excess base can cause ester hydrolysis |

| Reaction time | 4-6 hours | Extended times do not improve yield | Extended times may reduce purity |

| Solvent | Diethyl ether or ethyl acetate | Ether generally gives higher yields | Ethyl acetate produces fewer side products |

Scale-Up Considerations and Industrial Applications

When considering the scale-up of this compound synthesis for industrial applications, several factors must be taken into account:

Economic Factors

Cost considerations play a significant role in selecting the most suitable method for large-scale synthesis:

Raw material costs: The β-diketone approach using 2-fluoroacetophenone is generally more economical than routes requiring 2-fluorophenylacetylene.

Catalyst costs: Methods requiring precious metal catalysts may be less attractive unless catalyst recycling is efficient.

Energy considerations: Microwave-assisted methods, despite requiring specialized equipment, might offer economic advantages through reduced reaction times and energy usage.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid.

Reduction: Formation of 5-(2-fluorophenyl)isoxazole-3-ethanol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the isoxazole ring contributes to its stability and reactivity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorophenyl Substituents

The position of the fluorine atom on the phenyl ring significantly influences physicochemical and biological properties:

Key Findings :

- Para-fluorine (4-fluorophenyl) improves metabolic stability in analogs targeting membrane-bound pyrophosphatases .

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring alter electronic, steric, and solubility profiles:

Key Findings :

- Trifluoromethyl groups (e.g., 3,5-bis(trifluoromethyl)) enhance binding to hydrophobic enzyme pockets but may reduce solubility .

- Methoxy groups improve water solubility but often compromise target affinity due to reduced lipophilicity .

Functional Group Modifications on the Isoxazole Core

Variations at the 3-position (ester group) and 5-position (heterocyclic or aliphatic substituents):

Key Findings :

- Aminooxazole substituents (e.g., 2-aminooxazol-4-yl) enhance target binding via hydrogen-bonding interactions .

- Carboxylic acid derivatives (e.g., 5-(4-carboxyphenyl)) are less membrane-permeable but useful for crystallographic studies .

Biological Activity

Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, interactions with biological targets, and therapeutic applications.

Structural Characteristics

This compound features an isoxazole ring substituted with a 2-fluorophenyl group and an ethyl ester moiety. The molecular formula is CHFNO, with a molecular weight of approximately 235.21 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, which may influence its interaction with biological targets.

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting tumor cell growth. In vitro studies suggest it may affect key signaling pathways involved in cancer progression.

- Enzyme Inhibition : Interaction studies have demonstrated its binding affinity to several enzymes and receptors, indicating potential as a therapeutic agent in enzyme-related disorders.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A notable study reported a mean growth inhibition (GI%) of approximately 43.9% across multiple cancer types, suggesting broad-spectrum anticancer potential .

Enzyme Inhibition Studies

The compound's inhibitory efficacy against specific kinases has been investigated. For instance, it demonstrated an IC range of 0.09–1.58 µM against CDK2 and TRKA kinases, critical in cell cycle regulation and cancer cell proliferation . These findings indicate that this compound may serve as a lead compound for developing targeted cancer therapies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | Benzoyl group instead of fluorophenyl | Exhibits different reactivity due to absence of fluorine |

| Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate | Thiophene substituent | Potentially different electronic properties affecting activity |

| Ethyl 5-(2-chloro-4-fluorophenyl)isoxazole-3-carboxylate | Contains both chlorine and fluorine | May exhibit enhanced reactivity compared to solely fluorinated compounds |

This table highlights how the specific fluorinated aromatic system in this compound may enhance its biological activity compared to non-fluorinated analogs.

Case Studies

- Cytotoxicity in Cancer Cell Lines : In a controlled study, this compound was tested against various human tumor cell lines, showing significant cytotoxicity with IC values ranging from low micromolar concentrations . The results indicated that the compound could induce apoptosis in targeted cells.

- Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate inflammatory pathways by acting as a selective CB2 receptor agonist. This suggests potential applications in treating inflammatory diseases without the psychotropic effects associated with CB1 receptor activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.